2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate
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Overview
Description
2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of benzyl and tert-butyl groups attached to the piperidine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the benzyl group at the 2-position. The methyl group is then introduced at the 4-position through alkylation reactions. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran or dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl or tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The benzyl and tert-butyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl 1-tert-butyl (2R,4R)-4-methylpiperidine-1,2-dicarboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both benzyl and tert-butyl groups enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C19H27NO4 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H27NO4/c1-14-10-11-20(18(22)24-19(2,3)4)16(12-14)17(21)23-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3 |
InChI Key |
GMZPZDIZYAVNKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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